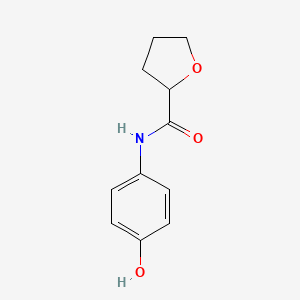

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide

Description

Properties

IUPAC Name |

N-(4-hydroxyphenyl)oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h3-6,10,13H,1-2,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEHSQAUWFGBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)NC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388057 | |

| Record name | N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832108-47-1 | |

| Record name | N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide typically involves the reaction of 4-hydroxybenzaldehyde with tetrahydrofuran-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydrofuran Moieties

(a) Tetrahydrofuranyl Fentanyl

- Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide .

- Comparison: Shares the tetrahydro-2-furancarbonyl group but incorporates a piperidinyl-phenylethyl pharmacophore, typical of opioid receptor agonists. Synthesis: Both compounds utilize tetrahydro-2-furancarbonyl chloride for N-acylation of amine precursors (e.g., 4-ANPP for fentanyl derivatives) .

(b) Alfuzosin Hydrochloride

- Structure: (R,S)-N-[3-[(4-Amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride .

- Comparison: Contains a tetrahydro-2-furancarboxamide core but substitutes the 4-hydroxyphenyl group with a quinazolinyl-alkylamine chain. Pharmacology: Alfuzosin is a selective α₁-adrenoceptor antagonist used for benign prostatic hyperplasia, highlighting how substituent modifications dictate target specificity .

Bioactive Analogues with Hydroxyphenyl Groups

(a) N-(4-Hydroxyphenyl)maleimide (Compound 13)

- Structure : Maleimide derivative with a 4-hydroxyphenyl substituent .

- Selectivity: Retains >100-fold selectivity for MGL over fatty acid amide hydrolase (FAAH), a trait shared with tetrahydrofuran carboxamides .

(b) Anti-inflammatory Acrylamides from Lycium barbarum

- Example : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2) .

- Comparison: Bioactivity: Displays anti-inflammatory activity (IC₅₀ = 17.00 μM) via nitric oxide (NO) suppression, outperforming quercetin (IC₅₀ = 17.21 μM). Structural similarities suggest this compound may share analogous pathways .

Biological Activity

N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide is an organic compound characterized by its unique chemical structure, which includes a tetrahydrofuran ring and a hydroxyphenyl group. Its molecular formula is CHNO, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its structural features, which facilitate interactions with various biological targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions , while the tetrahydrofuran ring contributes to the compound's structural stability. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects, including:

- Anti-inflammatory properties

- Antioxidant activity

- Potential inhibition of specific enzyme pathways

Therapeutic Potential

Research indicates that this compound may serve as a biochemical probe due to its unique structural characteristics. It has been explored for various therapeutic applications, including:

- Anti-inflammatory effects : The compound has shown promise in reducing inflammation in preclinical models.

- Antioxidant properties : Its ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydrofuran ring, hydroxyphenyl group | Anti-inflammatory, antioxidant |

| N-(4-hydroxyphenyl)tetrahydro-2-furanacetamide | Similar core structure | Potentially similar biological activities |

| N-(4-hydroxyphenyl)tetrahydro-2-furanpropionamide | Similar core structure | Investigated for anti-cancer properties |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to related compounds.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory activity. For instance, it was found to inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting its potential utility in treating inflammatory disorders.

In Vivo Studies

Animal studies have indicated that administration of this compound results in reduced edema and inflammation in models of acute injury. In a recent study involving a rat model of induced inflammation, treatment with this compound led to a statistically significant decrease in inflammatory markers when compared to control groups.

Clinical Relevance

While comprehensive clinical studies are still needed, preliminary findings suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation or oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.